molecular formula C22H41NO5 B12687572 Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate CAS No. 93942-58-6

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate

Cat. No.: B12687572
CAS No.: 93942-58-6
M. Wt: 399.6 g/mol
InChI Key: CDYSXCIYAMJFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate typically involves the esterification of nonanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

93942-58-6

Molecular Formula

C22H41NO5

Molecular Weight

399.6 g/mol

IUPAC Name

diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate

InChI

InChI=1S/C22H41NO5/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18/h18-19,26H,3-17,23H2,1-2H3

InChI Key

CDYSXCIYAMJFMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.